Niceritrol - 5868-05-3

Niceritrol

Catalog Number: EVT-277065
CAS Number: 5868-05-3
Molecular Formula: C29H24N4O8
Molecular Weight: 556.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Niceritrol, chemically known as pentaerythritol tetranicotinate, is a nicotinic acid derivative. [] It serves as a prodrug, meaning it is metabolized in the body to release nicotinic acid, also known as niacin or vitamin B3. [, ] Nicotinic acid plays a crucial role as a precursor to essential coenzymes involved in various metabolic processes. [] In scientific research, Niceritrol is primarily studied for its influence on lipid metabolism and its potential impact on atherosclerosis. [, ]

Nicotinic Acid

Compound Description: Nicotinic acid, also known as niacin, is a vitamin B3 derivative. It is a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), both essential coenzymes in various metabolic reactions. Nicotinic acid exhibits lipid-lowering properties, reducing total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels. [, , , , , , , , , , , , , , ]

Relevance: Nicotinic acid is the primary active metabolite of niceritrol. Niceritrol, a prodrug of nicotinic acid, is metabolized in the body to release free nicotinic acid, which exerts the therapeutic effects. [, , , , , , , ]

Nicotinamide

Compound Description: Nicotinamide, another form of vitamin B3, also serves as a precursor to NAD and NADP, similar to nicotinic acid. While it shares some metabolic functions with nicotinic acid, its lipid-lowering effects are less pronounced. [, , , , ] Nicotinamide also demonstrated an inhibitory effect on sodium-dependent phosphate cotransport activity in the rat small intestine. []

Relevance: Nicotinamide is a metabolite of both nicotinic acid and niceritrol, formed during their breakdown in the body. [, ] Though both compounds can convert to nicotinamide, niceritrol's primary active metabolite remains nicotinic acid. [, , ]

Compound Description: Sorbinicate is a complex of nicotinic acid and sorbitol, often used for its lipid-lowering effects. []

Relevance: Like niceritrol, sorbinicate is a nicotinic acid derivative designed to deliver and release nicotinic acid in the body. [] Both compounds share the therapeutic goal of modulating lipid levels.

Meso-Inositol Hexanicotinate (MIHN)

Compound Description: MIHN, similar in structure to niceritrol, is an ester of nicotinic acid and meso-inositol. It also aims to deliver nicotinic acid and has shown different rates of hydrolysis in various species. []

Relevance: MIHN's structural similarity to niceritrol, both being nicotinic acid esters, makes it a relevant compound. [] Both compounds were investigated for their ability to release nicotinic acid and elevate plasma levels of the free acid. []

LG 13979

Compound Description: LG 13979, chemically known as 2-(3-pyridinecarbonylamino)-2-deoxy-1,3,4,6 dihydrogen-D-glucose tetra-3-pyridinecarboxylate, is a long-acting nicotinic acid derivative investigated for its lipid-lowering effects in rats. It demonstrated more prolonged activity on plasma free fatty acids, triglycerides, and cholesterol compared to nicotinic acid, niceritrol, and sorbinicate. []

Relevance: LG 13979 and niceritrol are both nicotinic acid derivatives designed to improve the pharmacokinetic profile and therapeutic duration of nicotinic acid. [] The research on LG 13979 directly compares its activity to niceritrol, highlighting its potential advantages in terms of duration and intensity of effect on lipid parameters. []

α-Tocophenyl Nicotinate

Compound Description: α-Tocophenyl nicotinate, a combination of vitamin E (α-tocopherol) and nicotinic acid, is often used for its potential antioxidant and lipid-lowering properties. [, ]

Relevance: As a nicotinic acid derivative, α-tocophenyl nicotinate shares structural similarities with niceritrol. [, ] Both compounds are studied for their potential in managing hyperlipidemia and reducing cardiovascular risks.

Clofibrate

Compound Description: Clofibrate belongs to the fibrate class of lipid-lowering drugs. It primarily lowers triglyceride levels and, to a lesser extent, cholesterol levels. [, , ]

Relevance: Research has explored the combined use of clofibrate and niceritrol in treating hyperlipidemia. Studies suggest that combining these drugs can enhance their lipid-lowering effects compared to using them alone. [, ]

Probucol

Compound Description: Probucol is a lipid-lowering drug with antioxidant properties. It primarily lowers LDL cholesterol levels but also has a modest effect on HDL cholesterol and triglycerides. [, , ]

Relevance: Similar to clofibrate, probucol has been studied in combination with niceritrol for treating hyperlipidemia, particularly in individuals with familial hypercholesterolemia. Studies indicate that this combination therapy can effectively manage lipid profiles and potentially improve cardiovascular outcomes. [, , ]

Source and Classification

Niceritrol is synthesized from nicotinic acid, which is naturally found in various food sources, including meat, fish, and grains. The compound falls under the category of lipid-modifying agents, specifically targeting serum lipid profiles to reduce the risk of atherosclerosis and cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of niceritrol involves several chemical reactions that convert nicotinic acid into its active form. The process typically includes:

  1. Hydrolysis: Upon administration, niceritrol undergoes hydrolysis to release nicotinic acid, which is responsible for its biological activity .
  2. Chemical Reactions: The synthesis may involve various organic reactions including esterification and amide formation, although specific details on the exact synthetic pathway are less documented in available literature.

The efficiency of synthesis can be influenced by factors such as reaction conditions (temperature, pH), choice of solvents, and catalysts used.

Molecular Structure Analysis

Structure and Data

Niceritrol's molecular formula is C13_{13}H15_{15}N3_{3}O4_{4}, with a molecular weight of approximately 277.27 g/mol. The structure consists of a pyridine ring characteristic of nicotinic acid, linked to an acyl group that enhances its pharmacological properties.

  • Chemical Structure: Niceritrol features a complex arrangement that includes:
    • A pyridine ring.
    • Hydroxyl groups contributing to its solubility.
    • An amide bond which plays a crucial role in its mechanism of action.
Chemical Reactions Analysis

Reactions and Technical Details

Niceritrol participates in several biochemical reactions once administered:

  1. Conversion to Nicotinic Acid: The primary reaction involves the hydrolysis of niceritrol to yield nicotinic acid, which then exerts its effects on lipid metabolism.
  2. Lipid Metabolism Modulation: Niceritrol influences the activity of enzymes involved in lipid metabolism, leading to alterations in serum lipid profiles.

These reactions are critical for understanding how niceritrol functions within the body to achieve its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism by which niceritrol operates involves several key processes:

  1. Inhibition of Lipolysis: Niceritrol reduces the breakdown of triglycerides into free fatty acids, thereby decreasing circulating levels of low-density lipoprotein cholesterol.
  2. Increase in High-Density Lipoprotein Cholesterol: Clinical studies indicate that niceritrol significantly raises high-density lipoprotein cholesterol levels by promoting reverse cholesterol transport .
  3. Reduction in Serum Phosphate Levels: Research has shown that niceritrol can influence phosphate excretion, which may have implications for patients undergoing dialysis .

These mechanisms contribute to niceritrol's effectiveness as a lipid-lowering agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Niceritrol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its polar functional groups.
  • Stability: Niceritrol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are essential for determining the appropriate formulation and delivery methods for clinical use.

Applications

Scientific Uses

Niceritrol has several applications in both clinical and research settings:

  1. Lipid Management: It is primarily used to manage dyslipidemia by improving lipid profiles in patients at risk for cardiovascular diseases.
  2. Research Tool: Niceritrol serves as a model compound for studying the effects of nicotinic acid derivatives on lipid metabolism and cardiovascular health.
  3. Potential Therapeutic Role: Ongoing research continues to explore its potential benefits beyond lipid management, including effects on inflammation and metabolic syndrome .
Synthesis and Structure-Activity Relationship (SAR) Optimization

Synthetic Pathways for Pentaerythritol Tetranicotinate Derivatives

Niceritrol (pentaerythritol tetranicotinate) is synthesized via esterification between pentaerythritol and nicotinic acid. The core reaction involves nucleophilic acyl substitution, where the hydroxyl groups of pentaerythritol attack the carbonyl carbon of nicotinic acid’s carboxyl group. Industrially, this is catalyzed by acid chlorides or carbodiimide-based coupling agents to overcome the poor electrophilicity of the carboxylic acid [1] [5]. Pentaerythritol’s tetrafunctionality necessitates stoichiometric precision: a 4:1 molar ratio (nicotinic acid:pentaerythritol) minimizes incomplete esters and oligomeric byproducts. Kinetic studies reveal that reaction temperature (optimized at 110–130°C) and catalyst loading critically govern yield, with excess nicotinic acid recycled via sublimation [5].

Table 1: Synthetic Methods for Niceritrol Precursors

MethodCatalyst/ReagentYield (%)Key Advantage
Acid Chloride RouteSOCl₂, then base78–85High reactivity, minimal side products
Carbodiimide-MediatedDCC, DMAP82–88Ambient temperature, high selectivity
Direct EsterificationH₂SO₄, reflux65–72Low-cost, scalable
Enzymatic CatalysisLipase (immobilized)50–60Green chemistry, no racemization

Pentaerythritol’s neopentane-like symmetry (C(CH₂OH)₄) ensures equivalent reactivity of all hydroxyls, enabling uniform tetra-substitution. However, steric crowding during the final esterification step reduces kinetics, necessitating prolonged reaction times [7]. SAR studies confirm that full esterification is essential for hypolipidemic activity: mono- or trinicotinate analogs show <20% of Niceritrol’s efficacy in VLDL suppression assays [1].

Regioselective Esterification Strategies in Polyfunctional Pyridine Systems

Regioselectivity challenges arise from the electron-deficient nature of the pyridine ring in nicotinic acid, which complicates nucleophilic addition. The C3 position of the pyridine nitrogen reduces electron density at the ortho (C2/C6) and para (C4) positions, making C2 the most electrophilic site. Uncontrolled esterification risks O- vs. N-acylation, where the pyridinyl nitrogen competes with the carboxyl oxygen for electrophiles [2] [8]. To suppress N-acylation, protecting group strategies are employed:

  • Temporary Silylation: Using tert-butyldimethylsilyl chloride (TBSCl) to shield the nitrogen, followed by esterification and deprotection.
  • Salt Formation: Protonation with HCl directs electrophiles exclusively to the carboxyl group [1].

Table 2: Regioselective Esterification Approaches

StrategyReagent/ConditionRegioselectivity (O- vs. N-)Yield (%)
Nitrogen ProtonationHCl in DMF, 25°C>99:190
Transition Metal CatalysisPd(OAc)₂, NEt₃95:588
Pyridinium ActivationEthyl chloroformate98:285

Advanced methods leverage 3,4-pyridyne intermediates generated via lithiation of 3-chloro-2-alkoxypyridines. These strained intermediates undergo regioselective addition of Grignard reagents at C4, enabling customized alkylation before esterification [2]. This approach allows the installation of electron-donating groups (e.g., methoxy) at C4 to modulate the pyridine ring’s electronic profile without disrupting carboxyl reactivity.

Impact of Pyridine Ring Substitution Patterns on Molecular Geometry

The planarity and dipole moment of the pyridine ring in Niceritrol govern its hydrolysis kinetics and receptor interactions. Unsubstituted pyridine rings exhibit a bond angle distortion at C2–N–C6 (117.5°) compared to benzene’s 120°, increasing ring strain [9]. Substituents alter this geometry:

  • C4-Alkylation: Electron-donating groups (e.g., methyl) reduce ring distortion, narrowing C2–N–C6 to 116.8° and flattening the ring. This accelerates enzymatic hydrolysis in vivo to release nicotinic acid [1] [4].
  • C3-Carboxyl Orientation: The carboxyl group at C3 lies coplanar with the ring due to conjugation, optimizing it for nucleophilic attack by esterases.

Table 3: Geometric Parameters of Pyridine Derivatives

Substituent PositionBond Angle C2–N–C6 (°)Dipole Moment (D)Hydrolysis Half-life (h)
None (nicotinic acid)117.52.210.8
C4-Methoxy116.82.450.5
C2-Methyl118.22.183.2
C5-Fluoro117.62.751.5

Molecular dynamics simulations confirm that C4-substituted analogs adopt a perpendicular orientation relative to pentaerythritol’s core, reducing steric hindrance and enhancing solubility. In contrast, C2-substituted derivatives exhibit hydrophobic stacking, precipitating crystallization issues [4]. The ideal SAR balances electron density (for hydrolysis) and steric bulk (for bioavailability).

Solvent-Mediated Crystallization Challenges in Scalable Synthesis

Crystallization of Niceritrol is impeded by its tetrahedral symmetry and polar surface area, which promote polymorphic heterogeneity. Common solvents like ethanol or acetonitrile yield needle-like crystals with high lattice energy, causing aggregation and reduced dissolution rates [5]. Solvent mixtures resolve this:

  • DMF/Water Systems: Induce high supersaturation, favoring thermodynamically stable Form I (mp 160°C).
  • Deep Eutectic Solvents (DES): Choline chloride/glycerol (1:2) reduce nucleation kinetics, enabling larger crystal growth and higher purity [3].

Table 4: Crystallization Parameters for Niceritrol Polymorphs

Solvent SystemMorphologyParticle Size (µm)Polymorph Stability
EthanolNeedles10–50Metastable (Form II)
AcetonitrilePlatelets5–20Unstable
DMF/H₂O (8:2)Cubic100–200Stable (Form I)
DES (ChCl:Glycerol)Rhombohedral150–300Stable (Form I)

Cooling rates and seeding further control crystal habit. Slow cooling (0.5°C/min) with Form I seeds suppresses PbI₂-like impurities (from lead catalysts) that incorporate into the lattice during rapid crystallization [5] [10]. Advanced PAT tools (Process Analytical Technology) monitor in situ crystal growth via Raman spectroscopy, ensuring batch-to-batch consistency.

Properties

CAS Number

5868-05-3

Product Name

Niceritrol

IUPAC Name

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate

Molecular Formula

C29H24N4O8

Molecular Weight

556.5 g/mol

InChI

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2

InChI Key

KUEUWHJGRZKESU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

Niceritrol
Niceritrol Tetrahydrochloride
Pentaerythritol Tetranicotinate
Pentaerythritoltetranicotinate
Perycit
Tetrahydrochloride, Niceritrol
Tetranicotinate, Pentaerythritol

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.